Benzofuran-Thiophene Hybrid Scaffold: Quantified Scaffold Uniqueness vs. Single-Core Analogs
3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol combines benzofuran and 5-bromothiophene pharmacophores in a single molecular architecture. In medicinal chemistry programs, this hybrid design is not interchangeable with single-core analogs. The benzofuran core alone (benzofuran-5-ol, CAS 13196-10-6) has a molecular weight of 134.13 g/mol [1], whereas the target compound has a molecular weight of 295.15 g/mol , reflecting substantial structural complexity that alters physicochemical properties, binding interactions, and synthetic utility. Benzofuran derivatives are documented in patent literature as exhibiting neurotrophic factor-like activity, neurodegeneration inhibitory activity, and β-amyloid cytotoxicity inhibition [2], while bromothiophene moieties independently contribute to target engagement in antiviral and kinase inhibition programs [3].
| Evidence Dimension | Molecular weight and scaffold complexity |
|---|---|
| Target Compound Data | 295.15 g/mol (C12H7BrO2S) |
| Comparator Or Baseline | Benzofuran-5-ol (CAS 13196-10-6): 134.13 g/mol (C8H6O2) |
| Quantified Difference | 2.2-fold higher molecular weight; presence of bromothiophene substituent |
| Conditions | Calculated molecular properties; scaffold analysis |
Why This Matters
The hybrid scaffold provides both benzofuran-associated neuroprotective potential and bromothiophene-mediated synthetic versatility, a combination unavailable from either single-core analog alone.
- [1] PINPOOLS. Benzofuran-5-ol (CAS 13196-10-6) physicochemical properties. View Source
- [2] EP 1411052 A1. Benzo-fused 5-membered heterocyclic compounds, their production and use. European Patent Office. 2003. View Source
- [3] Koch U, et al. Synthesis and SAR optimization of diketo acid pharmacophore for HCV NS5B polymerase inhibition. Eur J Med Chem. 2011. View Source
